molecular formula C8H8O2 B14493453 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one CAS No. 65370-35-6

8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one

Cat. No.: B14493453
CAS No.: 65370-35-6
M. Wt: 136.15 g/mol
InChI Key: YTUGHYUKSWOPOG-UHFFFAOYSA-N
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Description

8-Methylidene-2-oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with a unique structure that includes a methylidene group and an oxabicyclo ring system

Preparation Methods

The synthesis of 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several routes. One common method involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .

Chemical Reactions Analysis

8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, n-butyl lithium, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyesters with alicyclic moieties in the polymer backbone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one involves its ability to undergo ring-opening polymerization and other chemical transformations. These reactions can lead to the formation of compounds with enhanced properties, such as increased water solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the structure of the resulting compounds.

Comparison with Similar Compounds

8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one can be compared to other similar compounds, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. These compounds are also used as bioisosteres of aromatic rings in drug discovery . each has its unique properties and limitations. For example, bicyclo[1.1.1]pentane has a shorter distance between bridgehead carbon atoms, while cubane is less stable under certain conditions .

Properties

CAS No.

65370-35-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

8-methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one

InChI

InChI=1S/C8H8O2/c1-5-4-6-2-3-7(5)8(9)10-6/h2-3,6-7H,1,4H2

InChI Key

YTUGHYUKSWOPOG-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2C=CC1C(=O)O2

Origin of Product

United States

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